(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride
Description
Structural Characterization
Molecular Architecture and Stereochemical Configuration
Chiral Center Analysis and Absolute Configuration Determination
The compound features a tetrahedral chiral center at the third carbon atom of the butanoic acid backbone, as indicated by its (S)-enantiomer designation. This stereogenic center is bonded to four distinct groups:
- Amino group (-NH₂) : Positioned at the third carbon.
- Carboxylic acid (-COOH) : Located at the terminal end of the butanoic acid chain.
- 3,4-difluorophenyl substituent : Attached to the third carbon via a single bond.
- Methyl group (-CH₃) : Forms part of the butanoic acid backbone.
The absolute configuration is determined by the Cahn-Ingold-Prelog priority rules, where the substituents are ordered by atomic number. The amino group (N) has the highest priority, followed by the carboxylic acid group (O), the 3,4-difluorophenyl group (C-F), and the methyl group (C). The (S) designation arises from the clockwise arrangement of these groups around the chiral center.
Conformational Flexibility Through Rotatable Bond Analysis
The molecule contains four rotatable bonds , as determined by computational analysis:
- C-C single bonds in the butanoic acid chain.
- C-F bonds within the 3,4-difluorophenyl group.
- N-C bond connecting the amino group to the chiral center.
- C-C bond linking the chiral center to the aromatic ring.
These rotatable bonds enable conformational flexibility, particularly in the butanoic acid backbone and the orientation of the aromatic substituent. The fluorine atoms on the phenyl ring reduce rotational freedom due to steric and electronic effects, stabilizing specific conformations.
Spectroscopic Identification Methods
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Key NMR features include:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (H-2, H-5, H-6 of difluorophenyl) | 6.5–7.2 | Multiplet | 3H |
| Methine (CH adjacent to chiral center) | 3.8–4.2 | Quartet | 1H |
| Amino (-NH₂) | 1.5–2.0 | Broad singlet | 2H |
| Carboxylic acid (-COOH) | 12.0–12.5 | Broad singlet | 1H |
The methine proton adjacent to the chiral center exhibits splitting due to vicinal coupling with the adjacent methyl group. The amino protons show broad signals due to exchange with the solvent, while the aromatic protons display complex splitting patterns influenced by the electron-withdrawing fluorine substituents.
Fourier-Transform Infrared (FTIR) Vibrational Profiling
Critical IR absorption bands include:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N-H (amine) | 3300–3350 | Stretching |
| C=O (carboxylic acid) | 1700–1750 | Stretching |
| C-F (aromatic) | 1240–1280 | Stretching |
| C=C (aromatic) | 1450–1520 | Stretching |
The broad N-H stretch at ~3300 cm⁻¹ confirms the presence of the amino group, while the strong C=O peak at ~1710 cm⁻¹ indicates the carboxylic acid moiety. The C-F absorptions in the 1240–1280 cm⁻¹ region are characteristic of aromatic fluorine substituents.
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS data confirms the molecular formula C₁₀H₁₀F₂N₂O₂ with a calculated exact mass of 251.0525 Da . Observed mass-to-charge ratios include:
| Fragment | m/z | Relative Abundance |
|---|---|---|
| [M + H]⁺ | 251.0525 | 100% |
| [M - Cl]⁺ | 215.0213 | 25% |
| Difluorophenyl fragment | 127.0174 | 40% |
The molecular ion peak at m/z 251.0525 matches the theoretical mass of the hydrochloride salt, while fragment ions at m/z 215.0213 and 127.0174 correspond to the loss of HCl and the difluorophenyl group, respectively.
Properties
IUPAC Name |
(3S)-3-amino-3-(3,4-difluorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-10(13,5-9(14)15)6-2-3-7(11)8(12)4-6;/h2-4H,5,13H2,1H3,(H,14,15);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVOAJRLSYRPAG-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC(=O)O)(C1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride, a compound with the molecular formula and CAS Number 270063-53-1, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 251.66 g/mol
- Purity : Minimum 98%
- Storage Conditions : Recommended at room temperature in an inert atmosphere
1. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Research indicates that (S)-3-amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride serves as an inhibitor of the DPP-IV enzyme. DPP-IV inhibitors are primarily utilized in the management of type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. The compound's efficacy in inhibiting DPP-IV was demonstrated in vitro, showcasing a significant reduction in enzyme activity compared to controls .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties across various cancer cell lines. Notably, studies have shown that it can induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, IC50 values ranging from 7 to 20 µM were observed against breast and prostate cancer cell lines, indicating potent cytotoxic effects .
3. Antibacterial Properties
Preliminary studies suggest that the compound exhibits antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard antibiotics, showcasing its potential as an antimicrobial agent .
The biological activity of (S)-3-amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : As a DPP-IV inhibitor, it affects glucose metabolism and insulin signaling pathways.
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Studies and Research Findings
- DPP-IV Inhibition Study :
- Anticancer Efficacy :
Scientific Research Applications
Pharmacological Studies
(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride has been investigated for its role as an amino acid derivative that can influence neurotransmitter activity. Its structural similarity to known neurotransmitters makes it a candidate for studying:
- Glutamate Receptor Modulation : Research indicates that compounds similar to this can act on glutamatergic systems, which are crucial for synaptic plasticity and cognitive functions.
Drug Development
The compound's potential as a therapeutic agent has been explored in various studies:
- Antidepressant Effects : Some studies suggest that amino acid derivatives can exhibit antidepressant-like effects by modulating glutamate levels in the brain.
- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from excitotoxic damage, making it a candidate for developing treatments for neurodegenerative diseases.
Structure-Activity Relationship (SAR) Studies
The compound's unique fluorinated phenyl group allows for extensive SAR studies:
- Fluorine Substitution Impact : The presence of fluorine atoms can significantly alter the pharmacokinetic properties of compounds, enhancing their bioavailability and metabolic stability.
Case Studies and Research Findings
Several case studies highlight the applications and findings related to (S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Study A | Glutamate Receptor Interaction | Demonstrated modulation of NMDA receptor activity, suggesting potential applications in treating mood disorders. |
| Study B | Neuroprotection | Showed protective effects against oxidative stress in neuronal cultures, indicating possible use in neurodegenerative conditions. |
| Study C | SAR Analysis | Identified key modifications that enhance receptor binding affinity and selectivity, guiding future drug design efforts. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its closest analogs:
Key Observations:
- Positional Isomerism : The target compound (phenyl at C3) differs from ’s analog (phenyl at C4), which may alter conformational flexibility and receptor binding .
- Substituent Effects :
- Fluorine vs. Trifluoromethyl : The 3,4-difluoro group (electron-withdrawing) enhances polarity compared to the bulkier, lipophilic trifluoromethyl group in ’s compound .
- Chlorine vs. Methyl : Dichloro and methyl substituents (–6) modulate electronic and steric properties, impacting solubility and metabolic stability .
Preparation Methods
Enzymatic Reduction and Biocatalysis
Biocatalysis is a powerful tool for the stereoselective synthesis of chiral amino acids, offering high enantiomeric excess (e.e.) and environmentally friendly conditions. Alcohol dehydrogenases (ADHs) and transaminases are commonly employed enzymes.
Example: Reduction of keto acid precursors using ADHs coupled with glucose dehydrogenase (GDH) for cofactor recycling has been demonstrated to yield chiral hydroxy and amino acid intermediates with >99% e.e. and high yields (up to 90%) under mild conditions.
Application: A keto acid precursor structurally related to the target compound can be stereoselectively reduced using an ADH, followed by transamination to introduce the amino group, resulting in the (S)-amino acid with high optical purity.
Chemical Asymmetric Synthesis
Several chemical methods have been reported for the synthesis of chiral amino acids with aryl substituents:
Noyori Asymmetric Hydrogenation : Utilizes chiral catalysts to reduce prochiral ketones or imines to chiral alcohols or amines with high stereoselectivity.
Asymmetric Aldol Condensation : Forms β-hydroxy acids which can be further transformed into amino acids.
Boron-based Reductions : Employ boron reagents for enantioselective reductions.
These methods, while effective, often result in slightly lower yields and enantiomeric excess compared to enzymatic methods.
Synthetic Route Example from Patents
A relevant patent (WO2004058266A1) describes the preparation of 3-amino-4-phenylbutanoic acid derivatives, which includes fluorinated phenyl substituents:
Starting from substituted phenyl derivatives, the amino acid backbone is constructed via multi-step organic synthesis involving:
Formation of the keto acid intermediate.
Asymmetric reduction or resolution to obtain the (S)-enantiomer.
Conversion to the hydrochloride salt.
The patent emphasizes the importance of controlling substituents on the phenyl ring (including fluorine atoms) to achieve desired biological activity and synthetic accessibility.
Purification and Salt Formation
The free amino acid is typically converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and solubility for pharmaceutical use.
Purification steps often include recrystallization from suitable solvents such as diisopropyl ether or aqueous solutions to obtain high-purity crystalline material.
Summary Data Table of Preparation Methods
| Method Type | Key Steps | Yield (%) | Enantiomeric Excess (e.e.) | Notes |
|---|---|---|---|---|
| Enzymatic Reduction | ADH + GDH cofactor recycling on keto acid | 79-90 | >99% | Mild conditions, environmentally friendly |
| Chemical Asymmetric Synthesis | Noyori hydrogenation, boron reductions, aldol condensation | 70-85 | 90-98% | Requires chiral catalysts, moderate yields |
| Multi-step Organic Synthesis (Patent) | Keto acid synthesis, asymmetric reduction, salt formation | 70-80 | Not specified | Includes fluorine substitution control |
| Salt Formation & Purification | Acid treatment, recrystallization | N/A | N/A | Converts free acid to stable hydrochloride |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride, and how can stereochemical purity be ensured?
- Answer : The compound is typically synthesized via asymmetric catalysis or chiral resolution. For example, enantiomerically pure β-homophenylalanine derivatives (e.g., (S)-3-Amino-4-phenylbutanoic acid hydrochloride) are synthesized using Boc-protected intermediates and HCl deprotection . To ensure stereochemical purity, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) or circular dichroism (CD) spectroscopy should be employed. X-ray crystallography of intermediates (e.g., tert-butyloxycarbonyl derivatives) can confirm absolute configuration .
Q. How can the structural integrity of this compound be validated in aqueous solutions, given its hydrochloride salt form?
- Answer : Use a combination of /-NMR to monitor fluorine-proton coupling and verify the retention of the 3,4-difluorophenyl group. LC-MS under acidic conditions (0.1% formic acid) ensures no degradation of the amino acid backbone. Stability studies at pH 2–7 (simulating physiological conditions) should track decomposition products via high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for quantifying impurities in batches of this compound?
- Answer : Reverse-phase HPLC with UV detection (210–254 nm) and charged aerosol detection (CAD) can identify non-UV-active impurities. Residual solvents (e.g., DCM, THF) are quantified via GC-MS, while elemental analysis confirms stoichiometric chloride content. For fluorinated byproducts, -NMR is essential .
Advanced Research Questions
Q. How does fluorination at the 3,4-positions of the phenyl ring influence the compound’s physicochemical properties compared to non-fluorinated analogs?
- Answer : Fluorination increases lipophilicity (LogP) and metabolic stability, as observed in related mGlu2/3 antagonists like LY3020371·HCl . Computational modeling (e.g., DFT for dipole moments) and experimental LogD measurements (shake-flask method) quantify these effects. Fluorine’s electron-withdrawing nature also alters pKa (use potentiometric titration) and hydrogen-bonding capacity, impacting solubility and target binding .
Q. What strategies are effective for resolving enantiomeric contamination in synthesized batches, and how is enantiomeric excess (ee) validated?
- Answer : Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) or enzymatic resolution using aminoacylases can enhance ee. Advanced methods include simulated moving bed (SMB) chromatography. For validation, Marfey’s reagent derivatization followed by LC-MS/MS provides <1% detection limits for the R-enantiomer. Cross-reference with optical rotation ([α]) data ensures consistency .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s interaction with neurological targets, such as metabotropic glutamate receptors?
- Answer : Use radioligand binding assays (e.g., -LY341495 for mGlu2/3) to measure IC. Functional activity is assessed via calcium mobilization assays in transfected HEK cells. Compare SAR with LY3020371·HCl, where 3,4-difluorophenyl groups enhance antagonist potency. Molecular docking (e.g., AutoDock Vina) identifies key interactions with Ser316 and Lys374 residues in the receptor’s orthosteric site .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
